molecular formula C8H15NO9S2 B095488 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate CAS No. 15592-33-3

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate

Cat. No.: B095488
CAS No.: 15592-33-3
M. Wt: 333.3 g/mol
InChI Key: UBTOEGCOMHAXGV-YCRREMRBSA-N
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Description

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of alkylglucosinolates, which are sulfur-containing compounds commonly found in plants. These compounds are of significant interest due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxan-2-yl Ring: The initial step involves the formation of the oxan-2-yl ring structure through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde under acidic conditions.

    Hydroxylation: The hydroxyl groups at positions 3, 4, and 5 are introduced through hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Sulfooxyethanimidothioate Formation: The final step involves the introduction of the sulfooxyethanimidothioate group. This can be done by reacting the intermediate compound with sulfonyl chloride and a suitable base, such as triethylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfooxyethanimidothioate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential role in plant metabolism and defense mechanisms. It is also used in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

15592-33-3

Molecular Formula

C8H15NO9S2

Molecular Weight

333.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+

InChI Key

UBTOEGCOMHAXGV-YCRREMRBSA-N

Isomeric SMILES

C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O

SMILES

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

melting_point

207 - 209 °C

15592-33-3
497-77-8

physical_description

Solid

Synonyms

glucocapparin
methylglucosinolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 2
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 3
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 4
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 5
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 6
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate

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